Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate

描述

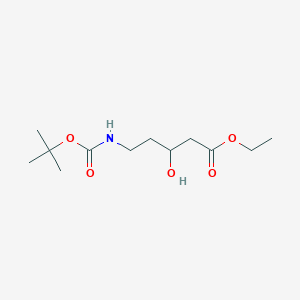

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWSBWPFGVCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact .

化学反应分析

Types of Reactions

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of primary alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.

Reduction: LiAlH4 is a typical reducing agent.

Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of a catalyst.

Major Products

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Substitution: New esters or amides.

科学研究应用

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to the observed effects .

相似化合物的比较

Functional Group Analysis

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate shares key functional groups with other protective-group-bearing esters. Below is a comparative analysis:

Key Observations :

- The Boc group in this compound provides selective deprotection under acidic conditions, unlike the benzyloxycarbonyl (Cbz) group in the sulfoxonium ylide compound, which requires hydrogenolysis .

- Unlike methyl isothiocyanate or methyl laurate, which lack hydroxyl or amine groups, this compound’s hydroxyl and Boc-protected amine enable participation in diverse coupling reactions (e.g., amide bond formation).

Solubility and Reactivity

- This compound: High solubility in ethyl acetate (common in bioactive compound extractions, as seen in turmeric and ginger studies ), dichloromethane, and THF due to the ethyl ester and Boc group.

- Methyl laurate : Predominantly lipophilic, limiting its utility in polar reaction systems .

- (5S)-5-Benzyloxycarbonyl-5-Boc-amino-2-oxo-pentylide-dimethylsulfoxonium: Sulfoxonium ylide structure confers thermal stability but reduces solubility in non-polar solvents compared to ethyl esters .

生物活性

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is an ester characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protective group. This compound serves as a versatile building block in organic synthesis and has been investigated for various biological applications, including its role in drug development and biochemical pathways .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The ester group can undergo hydrolysis, yielding active intermediates that may affect enzyme activity or receptor interactions. This interaction can lead to various physiological effects, including modulation of metabolic pathways and potential therapeutic benefits .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been noted that similar esters can inhibit amino acid transporters, which could be a mechanism through which this compound exerts its biological effects .

Comparison of Biological Activities

The following table summarizes the biological activities observed in compounds structurally related to this compound:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antioxidant and enzyme inhibition | |

| Similar Esters | Antioxidant properties | |

| Amino Acid Transport Inhibitors | Significant inhibition of uptake |

Case Studies

- Antioxidant Activity Study : A study investigating the antioxidant potential of related compounds showed that similar structures could significantly reduce oxidative stress markers in vitro. This suggests that this compound may exhibit similar effects .

- Enzyme Interaction Research : Research on amino acid transport inhibitors demonstrated that modifications to the ester group could enhance binding affinity to specific transporters, indicating a possible pathway for further investigation into this compound's biological effects .

常见问题

Q. What are the key synthetic routes for Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate, and how can reaction efficiency be optimized?

The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group using Boc anhydride or Boc-OSu (succinimidyl carbonate) under mildly basic conditions (e.g., NaHCO₃ or DMAP in THF) . The hydroxyvalerate ester is then introduced via esterification or transesterification. Optimization includes monitoring reaction progress by TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of Boc reagent), and controlling temperature (20–25°C) to minimize side reactions like Boc-deprotection or ester hydrolysis .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Standard characterization includes:

- NMR spectroscopy : Confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and ester groups (δ ~4.1–4.3 ppm for ethyl CH₂) .

- IR spectroscopy : Verify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

- Mass spectrometry : Ensure molecular ion peaks align with the expected molecular weight (C₁₂H₂₁NO₅; calc. 283.29 g/mol).

- Melting point analysis : Compare observed values (e.g., 150–151°C for structurally similar Boc-protected compounds) to literature .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or reactions .

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the Boc or ester groups .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

The Boc group is acid-labile, degrading rapidly below pH 3, while the ester moiety hydrolyzes under alkaline conditions (pH > 10). Stability studies using HPLC or LC-MS show:

Q. How can researchers resolve contradictions in spectroscopic data (e.g., split NMR peaks)?

Split peaks in ¹H NMR may arise from rotameric equilibria of the Boc group. Solutions include:

- Variable-temperature NMR : Elevating temperature (e.g., 40°C) to coalesce rotamer signals .

- HSQC experiments : Assign overlapping proton-carbon correlations to confirm structural assignments .

- Comparative analysis : Cross-check with Boc-protected analogs (e.g., 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid ).

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

It serves as a protected intermediate for:

- Peptide analogs : The Boc group shields the amino group during solid-phase synthesis, while the ester allows late-stage hydrolysis to carboxylic acids .

- Drug precursors : Used in synthesizing β-hydroxy amino acid derivatives, such as protease inhibitors or β-lactam antibiotics .

Example: Coupling with Fmoc-protected residues under HATU/DIPEA conditions yields hybrid scaffolds for structure-activity relationship (SAR) studies .

Q. What advanced analytical methods validate its purity in complex mixtures?

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 210 nm. Purity >98% is achievable with optimized methods .

- Chiral HPLC : Resolve enantiomers if racemization occurs during synthesis (e.g., Chiralpak AD-H column) .

- Karl Fischer titration : Quantify residual water (<0.1% w/w) to ensure ester stability .

Q. How can researchers mitigate low yields during Boc deprotection?

Controlled acidic cleavage (e.g., 4M HCl/dioxane, 0°C, 2h) minimizes ester hydrolysis. Post-deprotection, neutralize with Amberlite IRA-67 resin and isolate the amine via lyophilization. Yields improve from ~60% to >85% with these steps .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing reproducibility in synthesis?

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst loading) via factorial designs .

- t-Tests/ANOVA : Compare batch-to-batch yields (e.g., n=5 replicates, p<0.05 significance) to identify variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。